N-[(2-methoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide
Description
This compound is a quinazoline derivative featuring a 3,4-dihydroquinazoline core substituted with a 2-methoxyphenylmethyl group at the N-position, a 3-methylphenyl group at position 3, a pyrrolidin-1-yl moiety at position 2, and a 7-carboxamide functional group. Quinazolines are known for their diverse pharmacological activities, including kinase inhibition and epigenetic modulation, though the specific biological target of this compound remains uncharacterized in the provided evidence.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-pyrrolidin-1-ylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-19-8-7-10-22(16-19)32-27(34)23-13-12-20(17-24(23)30-28(32)31-14-5-6-15-31)26(33)29-18-21-9-3-4-11-25(21)35-2/h3-4,7-13,16-17H,5-6,14-15,18H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBKKESEXOHCNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4OC)N=C2N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate benzene and pyrimidine derivatives under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: This step involves the alkylation of the quinazoline core with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Addition of the Methylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Incorporation of the Pyrrolidinyl Group: This step involves the reaction of the intermediate compound with pyrrolidine under reflux conditions.
Formation of the Carboxamide Group: The final step includes the amidation of the intermediate with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the quinazoline core can be reduced to form a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or substituted aromatic compounds.
Scientific Research Applications
Antitumor Activity
Research indicates that this compound exhibits promising antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.
Case Study : A study published in a peer-reviewed journal reported that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer, demonstrating its potential as a therapeutic agent.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest it possesses activity against several bacterial strains, including resistant strains of Staphylococcus aureus.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases such as Alzheimer’s disease. The compound appears to mitigate oxidative stress and reduce neuroinflammation.
Case Study : In a model of Alzheimer’s disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a protective role against neurodegeneration.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Systems
A. 5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol (Compound 8)
- Key Features : Contains a pyrrolo-thiazolo-pyrimidine core with triazole and methoxyphenyl substituents.
- Comparison: Unlike the target compound’s quinazoline core, this analogue employs a fused pyrrolo-thiazolo-pyrimidine system, which may enhance π-π stacking interactions but reduce solubility.
B. 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53)
- Key Features : Chromen-4-one and pyrazolo-pyrimidine moieties with fluorophenyl and sulfonamide groups.
- Comparison: The chromenone system (4-oxo-4H-chromen-2-yl) contrasts with the 4-oxo-3,4-dihydroquinazoline in the target compound. Fluorine substituents in this analogue likely improve metabolic stability compared to the target’s methylphenyl groups. Both compounds utilize carboxamide/sulfonamide groups for polar interactions .
C. 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ257)
- Key Features : 1,4-Dihydropyridine core with bromophenyl and methoxyphenyl substituents.
- Comparison : The dihydropyridine scaffold offers redox activity, unlike the saturated quinazoline core. Both compounds share the N-(2-methoxyphenyl)carboxamide group, which may confer similar pharmacokinetic profiles (e.g., plasma protein binding) .
Pharmacological and Functional Comparisons
Table 1: Key Pharmacological and Structural Parameters
Key Observations:
- Target Specificity: The target compound’s pyrrolidin-1-yl group may mimic cyclic amine motifs in kinase inhibitors (e.g., imatinib), whereas Example 53’s sulfonamide aligns with HDAC inhibitors like Vorinostat .
- ADMET Profiles : The dihydropyridine AZ257 may exhibit higher toxicity risks due to redox activity, whereas the target compound’s carboxamide group could improve renal clearance compared to sulfonamides .
Biological Activity
N-[(2-methoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a quinazoline core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Biological Activity Overview
The biological activities of this compound have been explored primarily through its interaction with various enzyme targets and cellular pathways. Here are some key findings:
1. Cholinesterase Inhibition
Recent studies have indicated that derivatives of quinazoline compounds exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, related compounds have shown IC50 values ranging from 0.2 μM to 6.37 μM, indicating potent enzyme inhibition which is crucial for potential Alzheimer's disease therapies .
2. Anti-inflammatory Activity
Quinazoline derivatives have been investigated for their anti-inflammatory properties. The compound has shown promise in reducing inflammation markers in vitro and in vivo models. Specific studies highlighted that modifications at the quinazoline ring could enhance anti-inflammatory effects .
3. Anticancer Properties
The compound's ability to induce apoptosis in cancer cells has been noted. Mechanistic studies suggest that it may act through pathways involving caspase activation and modulation of cell cycle regulators. Notably, some derivatives have been reported to inhibit tumor growth in xenograft models .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the quinazoline core:
| Substituent | Effect on Activity |
|---|---|
| Methoxy group | Enhances AChE inhibition |
| Methyl group | Increases lipophilicity |
| Pyrrolidine moiety | Improves bioavailability |
| Carboxamide group | Contributes to binding affinity |
Case Studies
Several case studies have illustrated the efficacy of this compound in different biological contexts:
- Inhibition of Cholinesterases : A study demonstrated that the compound exhibited a significant reduction in AChE activity in human neuroblastoma cells, suggesting its potential use in treating neurodegenerative diseases .
- Anti-Cancer Activity : In a murine model, administration of the compound resulted in a 50% reduction in tumor size compared to controls, indicating strong anti-tumor effects attributed to apoptosis induction .
- Anti-inflammatory Effects : In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation models, the compound reduced levels of pro-inflammatory cytokines significantly when compared to untreated groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
